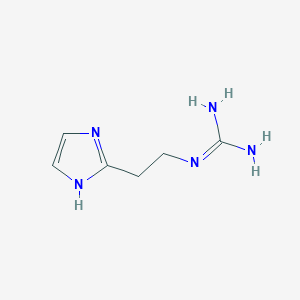
1-(2-(1H-Imidazol-2-yl)ethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-Imidazol-2-yl)ethyl)guanidine is a compound that features both an imidazole ring and a guanidine group. This combination of functional groups makes it an interesting subject for various chemical and biological studies. The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine, while the guanidine group is a strong base and is often found in compounds with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine typically involves the reaction of 2-(1H-imidazol-2-yl)ethylamine with a guanidine derivative. One common method is to react 2-(1H-imidazol-2-yl)ethylamine with cyanamide under basic conditions to form the desired guanidine compound. The reaction can be carried out in a solvent such as ethanol or water, and the temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The guanidine group can be reduced to form different amine derivatives.
Substitution: Both the imidazole ring and the guanidine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for the oxidation of the imidazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the guanidine group can produce various amine derivatives.
Scientific Research Applications
1-(2-(1H-Imidazol-2-yl)ethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules, including enzymes and receptors.
Medicine: Due to its structural similarity to biologically active molecules, it is investigated for potential therapeutic uses, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the guanidine group can form strong ionic interactions with negatively charged sites on proteins or other biomolecules.
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites and metal ion coordination.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Guanidine: A simple compound with a strong basicity, used in various chemical and biological applications.
Uniqueness: 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine is unique due to the combination of the imidazole ring and guanidine group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to compounds with only one of these functional groups.
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C6H11N5/c7-6(8)11-2-1-5-9-3-4-10-5/h3-4H,1-2H2,(H,9,10)(H4,7,8,11) |
InChI Key |
JPCJPQTZSSJMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


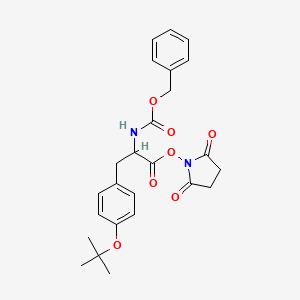
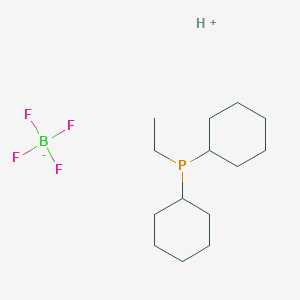
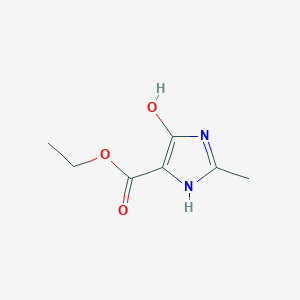

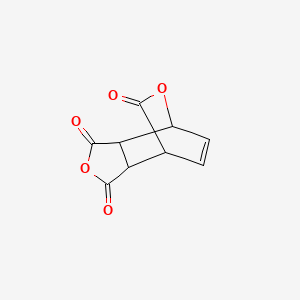
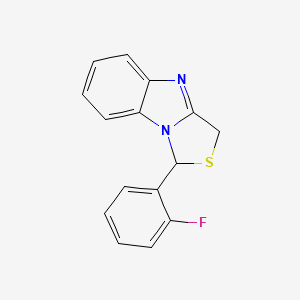
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
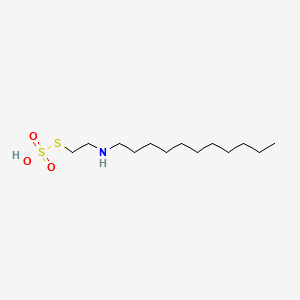
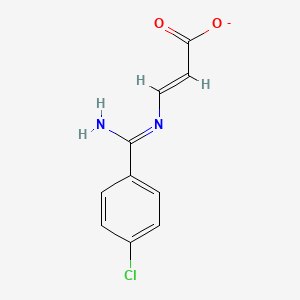
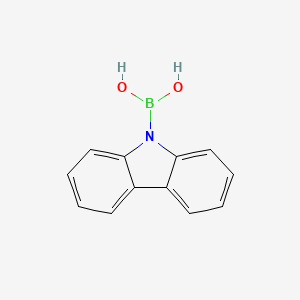
![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)

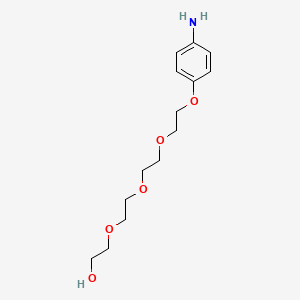
![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)
